molecular formula C17H24N2O2 B12251838 N-(4-ethoxyphenyl)-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide

N-(4-ethoxyphenyl)-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide

Cat. No.: B12251838
M. Wt: 288.4 g/mol
InChI Key: CRJJJVUOMWWASU-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide is a complex organic compound that features a unique structure combining an ethoxyphenyl group and an octahydrocyclopenta[c]pyrrol moiety

Properties

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C17H24N2O2/c1-2-21-16-8-6-15(7-9-16)18-17(20)12-19-10-13-4-3-5-14(13)11-19/h6-9,13-14H,2-5,10-12H2,1H3,(H,18,20)

InChI Key

CRJJJVUOMWWASU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2CC3CCCC3C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide typically involves multiple steps. One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include dearylated compounds, reduced derivatives, and various N-substituted pyrroles, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, its derivatives have been shown to inhibit cell growth and induce apoptosis in cancer cells by interfering with DNA synthesis and cell cycle progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethoxyphenyl)-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide is unique due to its combination of an ethoxyphenyl group and an octahydrocyclopenta[c]pyrrol moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of biological activities not seen in similar compounds.

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